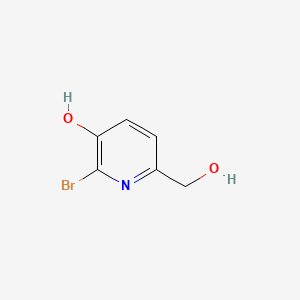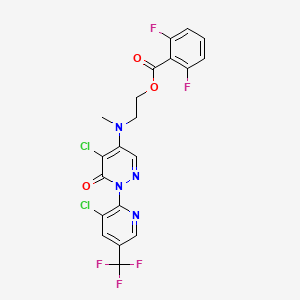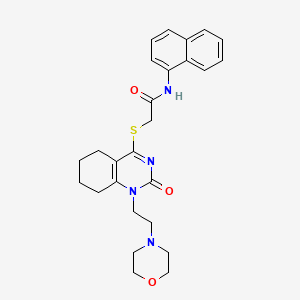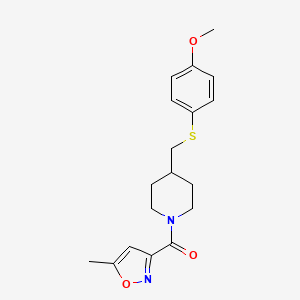
2-溴-6-(羟甲基)-3-吡啶醇
描述
“2-Bromo-6-(hydroxymethyl)-3-pyridinol” is a biochemical reagent . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The empirical formula of the compound is C6H6BrNO2 .
Molecular Structure Analysis
The molecular weight of “2-Bromo-6-(hydroxymethyl)-3-pyridinol” is 204.02 . The SMILES string representation of the molecule isOCc1ccc(O)c(Br)n1 . Physical And Chemical Properties Analysis
The compound is a solid . It has a melting point range of 34°C to 41°C . The compound is slightly soluble in water .科学研究应用
抗氧化特性
一项研究报告了 6-取代-2,4-二甲基-3-吡啶醇的合成和反应性,展示了一类新型的断链抗氧化剂。合成涉及低温芳基溴化物到醇的转化,突出了此类化合物在抗氧化剂应用中的潜力 (Wijtmans 等人,2004)。
磁性和光学性质
对 2-(羟甲基)吡啶在 4f 金属化学中的首次应用的研究导致发现了一系列具有独特磁性和光学性质的新型 Ln(III)(9) 簇。该研究展示了该化合物在合成具有双重物理性质的材料中的作用,例如单分子磁性和光致发光 (Alexandropoulos 等人,2011)。
复杂分子的合成
一项研究概述了使用 2,6-二三唑基-和 2,6,-二三嗪基吡啶选择性萃取 Am(III) 超过 Eu(III),展示了吡啶衍生物在复杂化学分离中的应用。这项研究突出了该化合物在合成具有特定萃取能力的分子中的用途 (Kolarik 等人,1999)。
超支化聚电解质
另一个应用是在市售的 3,5-联吡啶中合成 3,5-双(溴甲基)吡啶氢溴酸盐和 3,5-双(溴丁基)吡啶氢溴酸盐,从而得到新的超支化聚电解质。这项研究展示了吡啶衍生物在制造具有特定电学性质的材料中的多功能性 (Monmoton 等人,2008)。
催化和聚合
一项关于具有三齿 2,6-双(唑基甲基)吡啶配体的铬(III)配合物的合成、结构和乙烯聚合行为的研究展示了吡啶衍生物在催化和聚合物生产中的用途。这项工作说明了如何使用此类化合物来影响聚合过程和所得聚合物的性质 (Hurtado 等人,2009)。
安全和危害
属性
IUPAC Name |
2-bromo-6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHFLQMZNYDGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)


![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2740916.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)


![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2740920.png)
![1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2740922.png)

![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)
![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)